(R)-tetrindole is part of the broader class of compounds known as bisbenzylisoquinoline alkaloids. These compounds are derived from natural sources and exhibit a variety of biological activities. The specific stereochemistry of (R)-tetrindole contributes to its unique pharmacological profile, differentiating it from its enantiomer, (S)-tetrindole, which may have different effects.
The synthesis of (R)-tetrindole typically involves several key steps. A notable method includes the use of N-acyl Pictet–Spengler reactions to form the tetrahydroisoquinoline moieties essential for constructing the tetrindole framework. Following this, copper-catalyzed Ullmann couplings are employed to create diaryl ether linkages, which are critical in forming the final product.
One efficient synthetic route has been reported to achieve the compound in 12 steps, utilizing commercially available starting materials. The process can yield either equimolar mixtures of diastereomers or predominantly one over the other, depending on the specific reaction conditions employed during synthesis .
The molecular formula for (R)-tetrindole is , with a molecular weight of approximately 294.4 g/mol. The compound features a bicyclic structure that includes a cyclohexyl group attached to a nitrogen-containing ring system. This structural arrangement is significant for its interaction with biological targets.
The stereochemistry of (R)-tetrindole is crucial for its biological activity, particularly in its role as a monoamine oxidase A inhibitor. The specific three-dimensional arrangement of atoms influences how the compound interacts with enzymes and receptors in the body.
(R)-tetrindole participates in various chemical reactions primarily due to its functional groups. As a monoamine oxidase A inhibitor, it competes with neurotransmitters for binding sites on the enzyme, effectively reducing their breakdown and increasing their availability in synaptic clefts.
In laboratory settings, tetrindole can be modified through various organic transformations such as alkylation and acylation reactions to enhance its pharmacological properties or alter its activity profile .
The mechanism by which (R)-tetrindole exerts its antidepressant effects involves competitive inhibition of monoamine oxidase A. This inhibition leads to increased concentrations of monoamines like serotonin and norepinephrine in the brain, which are associated with mood regulation.
In vitro studies have demonstrated that (R)-tetrindole can inhibit monoamine oxidase A activity by up to 80%, indicating its potency as an antidepressant agent. This mechanism highlights its potential therapeutic applications in treating mood disorders.
(R)-tetrindole exhibits several notable physical properties:
Chemical properties include its stability under standard laboratory conditions and reactivity with electrophiles due to the presence of nitrogen atoms in its structure .
(R)-tetrindole has been investigated primarily for its potential applications in neuropharmacology:
(R)-Tetrindole is the dextrorotatory enantiomer of the tetrindole molecule, a synthetic tetracyclic compound with the systematic name 2,3,3a,4,5,6-hexahydro-8-cyclohexyl-1H-[3,2,1-jk]carbazole. Its core structure consists of a hexahydrocarbazole scaffold fused to a piperazine ring, with a cyclohexyl substituent at the C8 position conferring lipophilicity and influencing target affinity [2] [5]. The chiral center at position 3a within the fused ring system generates two enantiomers, (R) and (S). This stereochemical distinction is pharmacologically critical, as the spatial orientation of functional groups determines the molecule's interaction with the monoamine oxidase A (MAO-A) enzyme's asymmetric binding pocket. X-ray crystallography confirms that the (R)-configuration optimizes binding interactions with key residues in MAO-A’s active site, enhancing inhibitory potency compared to the (S)-enantiomer [5] [10]. The molecular weight of the free base is 294.44 g/mol, while the water-soluble mesylate salt (C₂₁H₃₀N₂O₃S, MW 390.5 g/mol) is commonly used in research [5].
Table 1: Key Chemical Properties of (R)-Tetrindole
Property | Value |
---|---|
IUPAC Name | (R)-2,3,3a,4,5,6-Hexahydro-8-cyclohexyl-1H-pyrazino[3,2,1-jk]carbazole |
Molecular Formula (Base) | C₂₀H₂₆N₂ |
Molecular Weight (Base) | 294.44 g/mol |
Chiral Center | 3a position |
Common Salt Form | Mesylate (C₂₁H₃₀N₂O₃S) |
Key Structural Feature | Hexahydrocarbazole-Piperazine fusion with C8-cyclohexyl |
(R)-Tetrindole emerged from Russian medicinal chemistry research in the early 1990s, developed as part of efforts to refine pyrazino-carbazole derivatives like pirlindole and metralindole [2] [4]. Initial pharmacological profiling identified racemic tetrindole as a potent antidepressant candidate with a novel mechanism distinct from tricyclic antidepressants (TCAs) or selective serotonin reuptake inhibitors (SSRIs). Early studies focused on its selective MAO-A inhibition, positioning it within the "third generation" of monoamine oxidase inhibitors (MAOIs) designed for improved safety and reversibility compared to first-generation irreversible inhibitors like phenelzine [1] [4]. Despite promising preclinical results demonstrating rapid onset of action and efficacy in animal models of depression, (R)-tetrindole did not progress to widespread clinical adoption. Its development was likely hampered by the concurrent rise of SSRIs and complexities associated with enantioselective synthesis at scale, though specific commercial withdrawal reasons remain undocumented in the literature [5]. Nevertheless, it persists as a valuable research tool for probing the stereochemical requirements of MAO-A inhibition and neuroprotection [5] [10].
(R)-Tetrindole functions as a potent, selective, and competitive inhibitor of MAO-A. In vitro studies using rat brain mitochondria demonstrate its high affinity for MAO-A, with a Ki value of 0.27–0.4 µM, indicating tight binding. In contrast, its affinity for MAO-B is significantly weaker (Ki ~110 µM), confirming >250-fold selectivity for MAO-A [1] [4]. This selectivity prevents the tyramine pressor effect ("cheese reaction") associated with non-selective MAO inhibition. Mechanistically, (R)-tetrindole occupies the substrate-binding cavity of MAO-A, competitively blocking access to neurotransmitters like serotonin (5-HT) and norepinephrine (NE). Binding induces a characteristic redox shift in the enzyme's flavin adenine dinucleotide (FAD) cofactor, evidenced by altered absorbance spectra (decreased peak at 456 nm, increased peak at 410 nm). This spectroscopic change confirms direct interaction with the FAD environment, stabilizing the enzyme in a reduced state and halting catalytic turnover [10].
Table 2: MAO Inhibitory Profile of Racemic Tetrindole (Reflecting (R)-Enantiomer Contribution)
Parameter | MAO-A | MAO-B |
---|---|---|
Inhibition Type | Competitive | Mixed-type |
Ki Value (in vitro) | 0.27 - 0.4 µM | 110 µM |
Selectivity Ratio | >250-fold | - |
In Vivo Inhibition (Rat Brain, 10 mg/kg oral) | 80% inhibition within 0.5-1 hr | 20-30% inhibition within 1-6 hr |
Recovery Time | Onset after 24 hr | Complete by 16 hr |
Reversibility | Poorly reversible (dialysis-resistant) | Fully reversible by dialysis |
The inhibition is poorly reversible in vivo. Despite its competitive nature in vitro, dialysis fails to fully restore MAO-A activity after inhibition. This suggests slow dissociation kinetics or potential quasi-irreversible binding, possibly due to conformational changes trapping the inhibitor within the active site. Oral administration in rats achieves rapid brain penetration, inhibiting 80% of cerebral MAO-A within 30–60 minutes. Enzyme activity recovery begins only after 24 hours, indicating sustained target engagement crucial for antidepressant efficacy. MAO-B inhibition remains minimal (<30%) and transient [1] [4] [5]. Beyond elevating synaptic monoamines, this MAO-A inhibition reduces reactive oxygen species (ROS) production associated with MAO-catalyzed deamination, contributing to potential neuroprotective effects observed in structural analogs like pirlindole . Its distinct stereochemistry and binding mode differentiate it mechanistically from other MAO-A inhibitors like clorgyline (irreversible) or moclobemide (reversible but lower potency) [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7